molecular formula C8H5F3O3 B13591352 2-(2,4,6-Trifluorophenoxy)acetic acid

2-(2,4,6-Trifluorophenoxy)acetic acid

Cat. No.: B13591352
M. Wt: 206.12 g/mol
InChI Key: GJEMNZPCVVDOSQ-UHFFFAOYSA-N
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Description

2-(2,4,6-Trifluorophenoxy)acetic acid is an organic compound characterized by the presence of a trifluorophenoxy group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trifluorophenoxy)acetic acid typically involves the reaction of 2,4,6-trifluorophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the carbon atom of the chloroacetic acid, displacing the chlorine atom and forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trifluorophenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluorophenoxy group can undergo substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2-(2,4,6-Trifluorophenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trifluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluorophenoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The acetic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3,4-Trifluorophenoxy)acetic acid
  • Trifluoroacetic acid
  • Indole-3-acetic acid

Uniqueness

2-(2,4,6-Trifluorophenoxy)acetic acid is unique due to the specific arrangement of fluorine atoms on the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to other trifluorophenoxyacetic acids, the 2,4,6-substitution pattern provides distinct steric and electronic properties that can affect its interactions with other molecules.

Properties

Molecular Formula

C8H5F3O3

Molecular Weight

206.12 g/mol

IUPAC Name

2-(2,4,6-trifluorophenoxy)acetic acid

InChI

InChI=1S/C8H5F3O3/c9-4-1-5(10)8(6(11)2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13)

InChI Key

GJEMNZPCVVDOSQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OCC(=O)O)F)F

Origin of Product

United States

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